2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
Molecular Formula |
C13H18N2O2S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
2-(2-methylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2S/c1-7(2)12(17)15-13-10(11(14)16)8-5-3-4-6-9(8)18-13/h7H,3-6H2,1-2H3,(H2,14,16)(H,15,17) |
InChI Key |
DUHVRVWBKZZIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Protocol for Acylation:
Example Conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Time | 2–3 h |
Formation of 3-Carboxamide Substituent
The 3-carboxamide is typically synthesized by ammonolysis of the carboxylic acid or coupling with amines using reagents like EDC/HOBt or oxalyl chloride .
Method 1: Ammonolysis
Method 2: Coupling Reagents
For secondary amides, the acid is activated with EDC and HOBt , followed by reaction with an amine.
Integrated Synthesis Strategy
A convergent approach combines the above steps:
-
Core Synthesis : Generate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
-
Acylation : Introduce isobutyramido at position 2.
-
Amide Formation : Convert the carboxylic acid to the 3-carboxamide.
Example Workflow:
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| 1 | Hydrolysis | NaOH, EtOH | 96% |
| 2 | Acylation | Isobutyryl chloride, Et₃N | 80% |
| 3 | Ammonolysis | SOCl₂ → NH₃ | 75% |
Alternative Routes and Optimization
Use of Borane-THF for Reduction
Reduction of nitriles or esters to alcohols can precede oxidation to carboxylic acids. For example, borane-THF reduces esters to alcohols, which are oxidized to acids.
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Ethyl ester | Borane-THF | Alcohol | 100% |
Chemical Reactions Analysis
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced.
Substitution: Reacts with various nucleophiles.
Amidation: Forms amide bonds.
Cyanoacetamide: Used in the synthesis.
Ethanol: Solvent for the reaction.
Triethylamine: Base for amidation reactions.
Other Reagents: Vary based on specific transformations.
Major Products:: The major product is 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide itself.
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- Molecular Formula: C13H18N2O2S
- Molecular Weight: 266.36 g/mol
- IUPAC Name: 2-(2-methylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
The compound features a tetrahydrobenzo[b]thiophene core with an amide functional group that contributes to its reactivity and biological interactions.
Anticancer Research
Recent studies have indicated that 2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibits significant anticancer properties.
Case Study 1: Cytotoxicity Assessment
- Cell Lines Tested: HeLa (cervical), MCF-7 (breast), A549 (lung)
- IC50 Values: Ranged from 10 to 25 µM across different cell lines.
- Mechanism of Action: Induces apoptosis via increased caspase activity, as demonstrated in vitro assays.
Data Summary Table: Anticancer Activity
| Biological Activity | Assay Type | Results | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity | IC50 = 10-25 µM | |
| Apoptosis Induction | In vitro | Increased caspase activity |
Anti-inflammatory Effects
The compound has also shown potential in mitigating inflammation.
Case Study 2: In Vivo Anti-inflammatory Study
- Model Used: Rat model of inflammation.
- Results: Significant reduction in inflammatory markers such as TNF-α and IL-6 levels.
- Mechanism: Likely mediated through the inhibition of NF-kB signaling pathways.
Data Summary Table: Anti-inflammatory Activity
| Biological Activity | Assay Type | Results | Reference |
|---|---|---|---|
| Anti-inflammatory | In vivo | Reduced TNF-α and IL-6 levels |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Mechanism of Action:
The compound interacts with various enzymes, potentially altering cellular functions and signaling pathways related to inflammation and cell proliferation.
Data Summary Table: Enzyme Inhibition Activity
| Biological Activity | Assay Type | Results | Reference |
|---|---|---|---|
| Enzyme Inhibition | Enzyme Assay | Significant inhibition |
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be contextualized through comparisons with structurally related derivatives. Key analogs and their activities are summarized below:
Anticancer Activity
- Ethyl 2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S8): Exhibited significant cytotoxicity against the A-549 human lung cancer cell line (10<sup>−4</sup> M) via the SRB assay, outperforming adriamycin. The electron-withdrawing p-bromo substituent enhanced antitumor activity by modulating electron density in the benzylidene moiety .
Antioxidant Activity
- 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 92b): Demonstrated 55.5% nitric oxide radical scavenging at 100 μM, attributed to the polar carboxamide group at position 3. Comparatively, the 4,5-dimethyl analog (Compound 92a) showed higher activity (56.9%), highlighting the role of alkyl substituents in optimizing radical scavenging .
Acetylcholinesterase (AChE) Inhibition
- 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) :
Structural Modifications and SAR Trends
Key Research Findings and Data Tables
Table 2: Physicochemical Properties of Commercial Analogs
Biological Activity
2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is with a molecular weight of approximately 239.32 g/mol. The compound features a tetrahydrobenzo[b]thiophene core, which is known for its diverse pharmacological applications.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. A study on various thiophene compounds demonstrated that they possess significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membrane integrity.
Anticancer Properties
Preliminary studies suggest that 2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may have anticancer effects. In vitro assays showed that this compound can induce apoptosis in cancer cell lines by activating caspase pathways . The specific pathways involved include the intrinsic apoptotic pathway, which is critical in cancer therapy.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a model of induced inflammation in mice, treatment with 2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness of various thiophene derivatives.
- Methods : Disk diffusion method was employed against several bacterial strains.
- Findings : 2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibited a zone of inhibition comparable to standard antibiotics.
-
Case Study on Anticancer Activity :
- Objective : To assess the role of the compound in inducing apoptosis.
- Methods : Flow cytometry was used to analyze cell cycle progression and apoptosis.
- Findings : The compound significantly increased the percentage of apoptotic cells in treated groups compared to controls.
Research Findings Summary
Q & A
Q. What are the established synthetic routes for 2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions starting with the preparation of the tetrahydrobenzo[b]thiophene core via cyclization of thiophene derivatives with electrophiles . The isobutyramido group is introduced via nucleophilic substitution or condensation under controlled conditions (e.g., reflux in ethanol or dichloromethane) . Key parameters include solvent choice (polar aprotic solvents for nucleophilic steps), temperature (reflux at 80–100°C), and catalysts (e.g., Amberlyst 15 for esterification). Yields range from 50–80%, with purity optimized via HPLC or recrystallization .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Q. What preliminary biological activities have been reported for this compound?
Derivatives of tetrahydrobenzo[b]thiophene-3-carboxamide exhibit anti-Alzheimer’s activity (60% acetylcholinesterase inhibition vs. 40% for donepezil) , antimicrobial effects (MIC <6.25 µg/mL against Gram-positive bacteria) , and anticancer potential (IC₅₀ <6.00 µM in A549 and HT-29 cell lines) . These activities correlate with substituent electronegativity and steric bulk .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -Cl, -F) enhances receptor binding via H-bonding with residues like Phe288 .
- Heterocyclic extensions : Adding pyrimidine or pyrazole rings improves kinase inhibition (e.g., RORγt modulation for autoimmune diseases) .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with acetylcholinesterase’s catalytic triad (Ser203, His447) .
Q. How can contradictory data on cytotoxicity across studies be resolved?
Discrepancies in IC₅₀ values (e.g., HT-29 vs. U87MG cells) arise from:
- Assay conditions : Varying serum concentrations or incubation times affect cell viability .
- Structural analogs : Minor substitutions (e.g., ethyl vs. benzyl groups) alter membrane permeability .
- Metabolic stability : Hepatic microsome assays (e.g., CYP450 metabolism) clarify compound half-life differences .
Q. What in silico strategies predict this compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME estimate logP (2.5–3.5), blood-brain barrier penetration (CNS MPO score >4), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability to retinoic acid receptor-related orphan receptor γt (RORγt) over 100 ns .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
